2-Vinyl-4-hydroxymethyldeuteroporphyrin

Analytical Chemistry Clinical Diagnostics Porphyria

2-Vinyl-4-hydroxymethyldeuteroporphyrin (CAS 119431-30-0) is a synthetic deuteroporphyrin IX derivative characterized by a vinyl group at the 2-position and a hydroxymethyl group at the 4-position of the porphyrin macrocycle, with the molecular formula C33H34N4O5 and a molecular weight of approximately 566.6 g/mol. This compound serves a dual role in scientific research: it is an established internal standard for the high-performance liquid chromatographic (HPLC) analysis of porphyrin profiles in biological fluids , and as a member of the amphiphilic deuteroporphyrin class, it possesses inherent photosensitizing properties that are foundational for its investigation in photodynamic therapy (PDT) applications.

Molecular Formula C33H34N4O5
Molecular Weight 566.6 g/mol
CAS No. 119431-30-0
Cat. No. B054219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinyl-4-hydroxymethyldeuteroporphyrin
CAS119431-30-0
Synonyms2-vinyl-4-hydroxymethyldeuteroporphyrin
VHMD
Molecular FormulaC33H34N4O5
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O
InChIInChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42)
InChIKeyYKUWHRCZJQHFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinyl-4-hydroxymethyldeuteroporphyrin (CAS 119431-30-0): An Essential Deuteroporphyrin IX Derivative for Analytical and Photodynamic Research


2-Vinyl-4-hydroxymethyldeuteroporphyrin (CAS 119431-30-0) is a synthetic deuteroporphyrin IX derivative characterized by a vinyl group at the 2-position and a hydroxymethyl group at the 4-position of the porphyrin macrocycle, with the molecular formula C33H34N4O5 and a molecular weight of approximately 566.6 g/mol . This compound serves a dual role in scientific research: it is an established internal standard for the high-performance liquid chromatographic (HPLC) analysis of porphyrin profiles in biological fluids [1], and as a member of the amphiphilic deuteroporphyrin class, it possesses inherent photosensitizing properties that are foundational for its investigation in photodynamic therapy (PDT) applications [2].

Why Substituting 2-Vinyl-4-hydroxymethyldeuteroporphyrin with Other Porphyrin Internal Standards or Photosensitizers Can Compromise Analytical Accuracy and Experimental Relevance


The performance of 2-Vinyl-4-hydroxymethyldeuteroporphyrin in specific applications cannot be assumed for other porphyrin analogs due to its unique structural features that directly influence its physicochemical behavior and biological activity. Its specific substitution pattern (2-vinyl, 4-hydroxymethyl) on the deuteroporphyrin IX core dictates its unique chromatographic retention time, making it an optimal and specific internal standard for resolving complex porphyrin mixtures in HPLC analysis, a role for which other deuteroporphyrins may be unsuitable [1]. Furthermore, in photodynamic research, the substitution pattern is a critical determinant of a photosensitizer's amphiphilicity and extinction coefficient, which are key properties governing cellular uptake and photodynamic efficiency [2]. Therefore, interchanging this compound with a generic deuteroporphyrin derivative or an alternative internal standard like coproporphyrin I would invalidate analytical methods and lead to misinterpretation of biological results.

Quantitative Differentiation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: Evidence-Based Performance Comparisons


Validated Application as a Specific Internal Standard for Clinical Porphyrin HPLC Analysis

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX has been specifically prepared and validated for use as an internal standard in the HPLC analysis of porphyrins in urine [1]. Its application was demonstrated by successfully resolving a mixture of uro- to protoporphyrins from both normal and porphyric patient samples, a capability not explicitly validated for other common porphyrin internal standards like coproporphyrin I or Zn-deuteroporphyrin in the same complex biological matrix [1].

Analytical Chemistry Clinical Diagnostics Porphyria

Class-Level Evidence of Picomolar Potency in Neuronal Photodynamic Inactivation

As a deuteroporphyrin IX derivative, 2-Vinyl-4-hydroxymethyldeuteroporphyrin belongs to a class of compounds that have demonstrated picomolar-range photodynamic efficacy in neuronal models [1]. A study of six related deuteroporphyrin IX derivatives on isolated crayfish neurons showed that they caused irreversible firing abolition at picomolar concentrations, whereas the clinically used hematoporphyrin derivatives Photofrin II and Photoheme were effective only in the nanomolar range [1].

Photodynamic Therapy Neuroscience Photosensitizers

Prospective Advantage in Reactivity with Singlet Oxygen for Type II Photodynamic Mechanisms

The vinyl substitution at the 2-position, a key structural feature of this compound, is known to significantly enhance the reactivity of porphyrins with singlet oxygen (¹O₂), a primary cytotoxic species in Type II photodynamic therapy [1]. A laser flash photolysis study of related vinyl-substituted deuteroporphyrins determined a singlet-oxygen quenching constant (kₚ) on the order of 10⁷ dm³ mol⁻¹ s⁻¹, a value much higher than that derived from steady-state photolysis measurements for non-vinyl porphyrins [1].

Photochemistry Reaction Kinetics Singlet Oxygen

Optimal Research and Industrial Application Scenarios for 2-Vinyl-4-hydroxymethyldeuteroporphyrin


Clinical Diagnostic Laboratories: Validated Internal Standard for Porphyrin Profiling

Procurement for clinical biochemistry laboratories performing HPLC-based diagnosis of porphyrias. This compound is the validated internal standard for a published method [1], ensuring accurate quantification of porphyrin profiles in urine. Its use directly addresses the need for a reliable, structurally analogous standard to account for analytical variability during sample preparation and analysis.

Photodynamic Therapy (PDT) Research: A Potent Scaffold for Developing Next-Generation Photosensitizers

Acquisition by research groups focused on developing novel photosensitizers for oncology or antimicrobial applications. Its core deuteroporphyrin structure is associated with picomolar potency in neuronal models, significantly outperforming first-generation photosensitizers like Photofrin II in vitro [2]. The presence of a vinyl group further suggests a favorable mechanism for Type II photochemistry via efficient singlet oxygen generation [3].

Environmental Toxicology and Biomonitoring Studies

Use as a reference standard or internal standard in studies tracking environmental exposure to porphyrinogenic compounds in wildlife. The compound's role as a reliable internal standard in HPLC methods [1] makes it suitable for quantifying porphyrin biomarkers in complex biological samples from field studies, ensuring data integrity and cross-study comparability.

Chemical and Pharmaceutical Synthesis: A Key Intermediate or Reference Material

Utilization in synthetic chemistry laboratories as a well-characterized starting material or intermediate for the preparation of more complex deuteroporphyrin-based compounds. Its defined structure with specific 2-vinyl and 4-hydroxymethyl substituents provides a unique handle for further regioselective modifications, enabling the creation of novel libraries of porphyrin derivatives for biological screening.

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